4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline
Description
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}aniline is a heterocyclic compound featuring a piperazine core linked to a thiazole ring and an aniline moiety.
Properties
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWPARBSRUYMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline typically involves multi-step procedures. One common method includes the following steps:
Synthesis of Thiazole Derivative: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of Piperazine Derivative: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine under appropriate conditions.
Attachment of Aniline Group: The final step involves the reaction of the piperazine-thiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Studies have shown that 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
-
Antimicrobial Properties :
- The compound has shown promising results as an antimicrobial agent. Its thiazole moiety contributes to its ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
- Neuropharmacological Effects :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies indicate that the compound has favorable absorption characteristics and a moderate half-life, which supports its potential use in chronic conditions requiring sustained therapeutic levels .
Toxicology
Toxicological assessments reveal that while the compound shows therapeutic promise, it also requires careful evaluation for potential side effects. Studies have indicated low acute toxicity levels in animal models; however, long-term studies are necessary to fully understand its safety profile .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science.
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors, leading to altered cellular responses. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.
Comparison with Similar Compounds
Piperazine-Aniline Derivatives with Pyridine (PPMA)
Compound: 4-{[4-(pyridin-2-yl)piperazino]methyl}aniline (PPMA)
Quinoline-Piperazine Derivatives ()
Compounds: C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate).
- Key Differences: Quinoline core instead of thiazole; ester/carbonyl linkages.
- However, the ester group may reduce metabolic stability compared to the aniline’s primary amine .
Functional Group Variations: Urea vs. Aniline
Urea-Thiazole Derivatives ()
Compounds : 11a–11o (e.g., 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).
- Key Differences : Urea group replaces aniline.
- Impact : Urea’s hydrogen-bonding capacity may enhance affinity for biological targets (e.g., enzymes or receptors), as seen in high yields (83–89%) and molecular weights (484–602 g/mol). However, increased molecular weight could reduce solubility .
Substituent Effects on Piperazine-Aniline Scaffold
Halogen-Substituted Analogues ()
Compound : 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride.
- Key Differences : Dichlorophenyl substituent.
- The dihydrochloride salt form may improve aqueous solubility .
Methoxy-Substituted Derivatives ()
Compound : 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline.
- Key Differences : Methoxy group on the phenyl ring.
Data Tables
Table 1. Key Properties of Selected Analogues
*Inferred from structural analysis.
Biological Activity
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline, a heterocyclic compound characterized by the presence of a thiazole ring, a piperazine ring, and an aniline group, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 275.38 g/mol. The synthesis typically involves several steps:
- Synthesis of Thiazole Derivative : Utilizing the Hantzsch thiazole synthesis method.
- Formation of Piperazine Derivative : Reaction of the thiazole derivative with piperazine.
- Attachment of Aniline Group : Final reaction with aniline or its derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The thiazole ring interacts with enzyme active sites, potentially inhibiting their functions.
- The piperazine ring enhances binding affinity to receptors, leading to altered cellular responses.
These interactions suggest that the compound may exhibit antimicrobial and anticancer activities through enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for different microbial strains, demonstrating effectiveness at low concentrations.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have shown that it can inhibit specific cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 8 |
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Properties : A study published in PubMed evaluated the compound against a panel of pathogens and found it effective against multi-drug resistant strains .
- Anticancer Screening : Another study assessed the anticancer activity through cell viability assays and reported significant inhibition of cell proliferation in MCF-7 cells .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the piperazine or thiazole moieties can enhance biological activity, leading to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline in academic settings?
- Methodology :
- Step 1 : React 4-aminobenzyl chloride with 1,3-thiazole-2-carbaldehyde in a nucleophilic substitution to form the thiazole-linked intermediate.
- Step 2 : Introduce the piperazine moiety via reductive amination using sodium cyanoborohydride under inert conditions (N₂ atmosphere) to avoid oxidation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water 60:40, flow rate 1 mL/min) with UV detection at 254 nm. Acceptable purity for biological assays: ≥98% .
- Structural Confirmation :
- ¹H NMR (DMSO-d6): Expected signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (piperazine-CH₂), and δ 2.5–3.0 ppm (thiazole protons) .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 317.1 (calculated for C₁₄H₁₇N₄S) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assay Design :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target receptors?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A/5-HT₆). Focus on the piperazine-thiazole scaffold’s orientation in the active site .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Q. How to resolve contradictions in reported bioactivity data for analogs of this compound?
- Case Study : Discrepancies in IC₅₀ values for similar piperazine-thiazole derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride vs. 4-(1,3-thiazol-2-yl)aniline ).
- Approach :
- Meta-Analysis : Compare assay conditions (e.g., pH, cell line variability, solvent effects).
- Reproducibility : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) .
Q. What strategies mitigate instability of the aniline group during long-term storage?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
